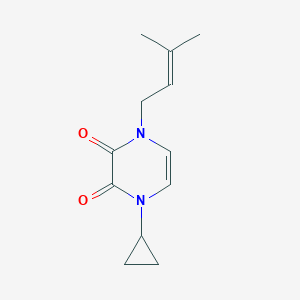
2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, also known as HMS, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfamates, which are known to exhibit a range of biological activities, including anti-inflammatory, antithrombotic, and anticancer effects.
Aplicaciones Científicas De Investigación
Sulfamate Functional Groups in Medicinal Chemistry
Sulfamates, including derivatives like 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, play a significant role in medicinal chemistry and drug development. They are generally synthesized from alcohols and phenols and are important for creating phenolic O-sulfamates, which are valuable in multi-step synthesis due to their stability against various agents. Such stability renders them suitable for complex synthesis processes (Reuillon et al., 2012).
Role in Antitumor Activity
Sulfamate derivatives have been identified as potent cell cycle inhibitors and show promise in antitumor applications. Some derivatives, including those similar in structure to this compound, have advanced to clinical trials due to their effectiveness in disrupting processes like tubulin polymerization in cancer cells (Owa et al., 2002).
Synthesis Optimization
The synthesis of sulfamates has been optimized using different solvents, demonstrating that conditions such as solvent choice and reactant ratios can significantly impact the yield and efficiency of producing sulfamates, including this compound (Okada et al., 2000).
Potential in Carbonic Anhydrase Inhibition
Sulfamates, including structures related to this compound, have been found to be effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition property is particularly significant for designing novel antitumor therapies (Winum et al., 2003).
Applications in Corrosion Inhibition
Sulfamate derivatives, similar in structure to this compound, have been researched for their potential as corrosion inhibitors. These compounds can protect metals from corrosion, which is critical in industrial applications (Ayeni et al., 2020).
Implications in Steroid Sulfatase Inhibition
Studies on sulfamates like this compound have shown their potential as inhibitors of steroid sulfatase, an enzyme involved in steroid metabolism. This inhibition is critical for developing treatments for hormone-dependent diseases (Edwards & Wolfenden, 2012).
Propiedades
IUPAC Name |
(2-hydroxyphenyl) N-[(4-methylphenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11-6-8-12(9-7-11)10-15-20(17,18)19-14-5-3-2-4-13(14)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFPUHNAUQXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

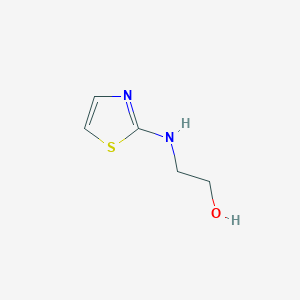
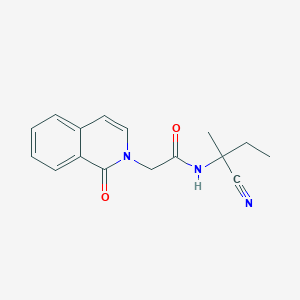
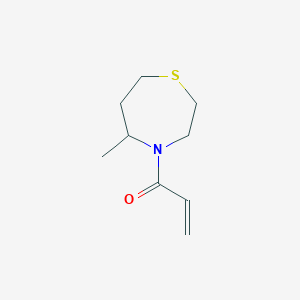
![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)

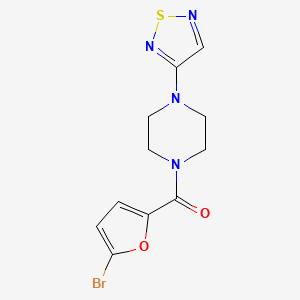
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
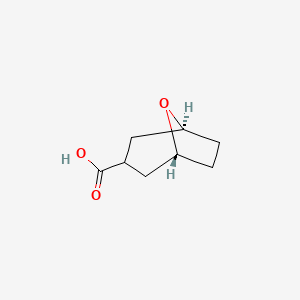
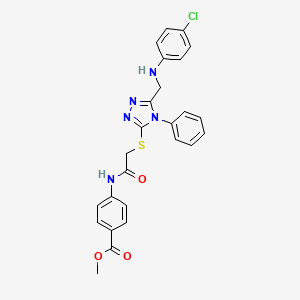
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)


![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
